
Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate (TBPP) is a synthetic compound that has recently been studied for its potential applications in scientific research. TBPP has been found to have a range of biochemical and physiological effects, and is being explored for its potential use in lab experiments.
Applications De Recherche Scientifique
Building Blocks in Organic Synthesis
“Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate” serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biological Evaluation
The compound has been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . It has been evaluated for its biological activities against several microorganisms and found to be moderately active .
X-ray Diffraction Studies
The structure of “Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate” has been confirmed by single crystal X-ray diffraction analysis . This provides valuable information about the compound’s molecular structure and conformation.
Hirshfeld Surface Analysis
A detailed analysis of the intermolecular interactions and crystal packing of “Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate” via Hirshfeld surface analysis and fingerprint plots has been performed . This helps in understanding the compound’s solid-state properties.
Drug Discovery
Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring in “Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate” is considered as an important synthetic strategy in the field of drug discovery .
PROTAC Development
While not directly related to “Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate”, its structural analog “tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate” has been used as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation . This suggests potential applications of “Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate” in similar areas.
Propriétés
IUPAC Name |
tert-butyl 4-pyridin-4-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)12-4-8-16-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOGIYJQPWKVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622160 | |
| Record name | tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate | |
CAS RN |
550371-76-1 | |
| Record name | tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

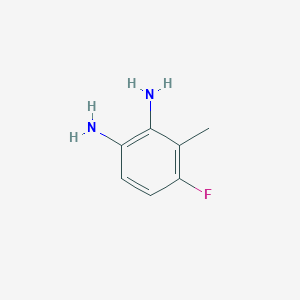
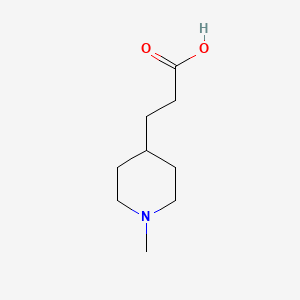
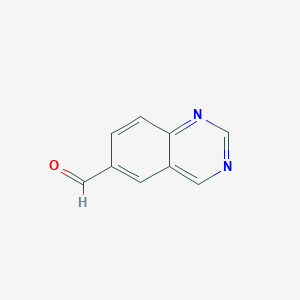
![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)



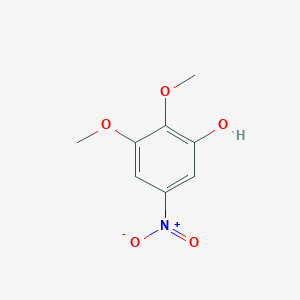

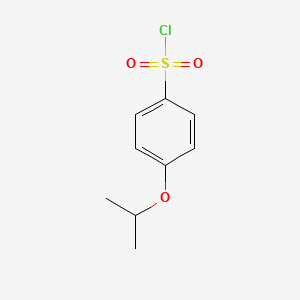

![[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1322241.png)
![Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322244.png)
![{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid](/img/structure/B1322245.png)